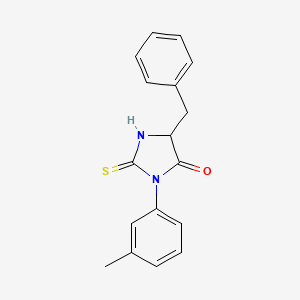

5-Benzyl-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Benzyl-3-(3-Methylphenyl)-2-thioxoimidazolidin-4-on umfasst typischerweise die Reaktion von Benzylamin mit 3-Methylbenzaldehyd zur Bildung eines Imin-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit Thioharnstoff cyclisiert, um die gewünschte Imidazolidinon-Verbindung zu erhalten. Die Reaktionsbedingungen umfassen häufig:

Lösungsmittel: Ethanol oder Methanol

Temperatur: Rückflussbedingungen

Katalysator: Saurer Katalysator wie Salzsäure

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit, die Verwendung von Durchflussreaktoren und den Einsatz von Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

5-Benzyl-3-(3-Methylphenyl)-2-thioxoimidazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umsetzung zu Sulfoxiden oder Sulfonen unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktion der Thioxogruppe zu einem Thiol unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Nucleophile Substitutionsreaktionen an den Benzyl- oder Methylphenylgruppen unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid

Substitution: Alkylhalogenide, Acylchloride

Hauptprodukte

Oxidation: Sulfoxide, Sulfone

Reduktion: Thiol-Derivate

Substitution: Alkylierte oder acylierte Imidazolidinone

Wissenschaftliche Forschungsanwendungen

5-Benzyl-3-(3-Methylphenyl)-2-thioxoimidazolidin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Untersucht wurde sein Potenzial als Antituberkulosemittel. Es hat Aktivität gegen Mycobacterium tuberculosis gezeigt, was es zu einem Kandidaten für die Weiterentwicklung von Medikamenten macht.

Organische Synthese: Wird als Zwischenprodukt bei der Synthese anderer biologisch aktiver Verbindungen verwendet

Biologische Studien: Untersucht wurden seine Wechselwirkungen mit biologischen Zielstrukturen, darunter Enzyme und Rezeptoren, um seinen Wirkmechanismus und seine potenziellen therapeutischen Anwendungen zu verstehen.

Wirkmechanismus

Der genaue Wirkmechanismus von 5-Benzyl-3-(3-Methylphenyl)-2-thioxoimidazolidin-4-on ist nicht vollständig geklärt. Es wird vermutet, dass es mit bakteriellen Enzymen interagiert, deren Funktion hemmt und so seine antituberkulären Wirkungen entfaltet. Die Verbindung kann auch die Proteinsynthese stören, indem sie an ribosomale Untereinheiten bindet, ähnlich wie andere Imidazolidinon-Derivate.

Eigenschaften

Molekularformel |

C17H16N2OS |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

5-benzyl-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C17H16N2OS/c1-12-6-5-9-14(10-12)19-16(20)15(18-17(19)21)11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,18,21) |

InChI-Schlüssel |

FKRHBJZLWSGREQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves several steps, including the formation of the imidazole ring and the introduction of the benzyl and methylphenyl groups. The synthetic route typically involves the condensation of appropriate starting materials under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt may also be used in industrial applications, such as the development of new materials and catalysts .

Wirkmechanismus

The mechanism of action of 5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Benzyl-3-Phenyl-2-thioxoimidazolidin-4-on

- 5-Benzyl-3-Methyl-2-(5-Methyl-2-furyl)-4-imidazolidinon

Einzigartigkeit

5-Benzyl-3-(3-Methylphenyl)-2-thioxoimidazolidin-4-on zeichnet sich durch sein spezifisches Substitutionsmuster aus, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein der 3-Methylphenylgruppe erhöht seine Lipophilie und möglicherweise seine Fähigkeit, biologische Membranen zu durchdringen, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.